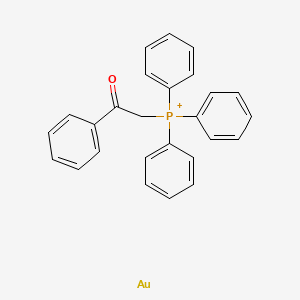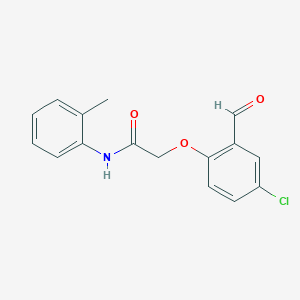
4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine is a complex organic compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms This particular compound is characterized by the presence of a methyl group, a benzyl group, and an oxyethyl group attached to the diazepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Diazepine Ring: The diazepine ring can be synthesized through a cyclization reaction involving a diamine and a dihalide under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using a benzyl halide.
Attachment of the Oxyethyl Group: The oxyethyl group can be attached through an etherification reaction using an appropriate alcohol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzyl halides, strong acids or bases, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or amines.
科学的研究の応用
4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
Diazepam: A well-known diazepine used as an anxiolytic and anticonvulsant.
Clonazepam: Another diazepine with anticonvulsant and anxiolytic properties.
Lorazepam: A diazepine used for its sedative and anxiolytic effects.
Uniqueness
4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
75842-92-1 |
|---|---|
分子式 |
C22H30N2O |
分子量 |
338.5 g/mol |
IUPAC名 |
1-methyl-4-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1,4-diazepane |
InChI |
InChI=1S/C22H30N2O/c1-19-9-11-21(12-10-19)22(20-7-4-3-5-8-20)25-18-17-24-14-6-13-23(2)15-16-24/h3-5,7-12,22H,6,13-18H2,1-2H3 |
InChIキー |
CTDVPTSYTXVMPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN3CCCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


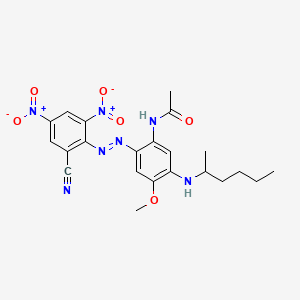
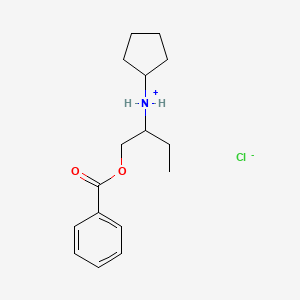
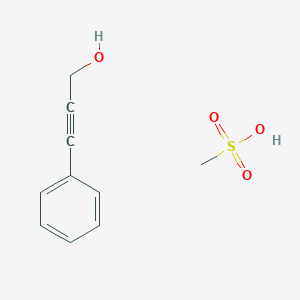

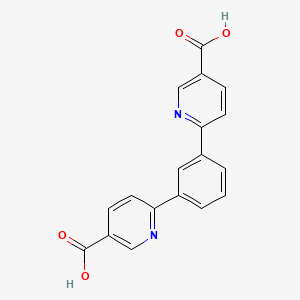
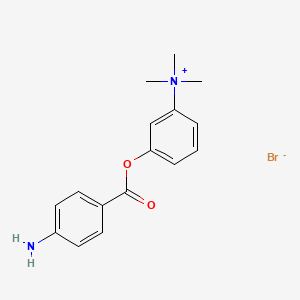

![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
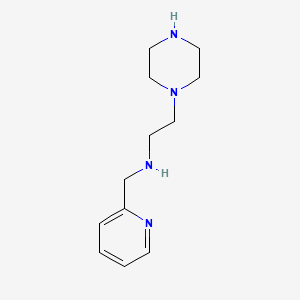
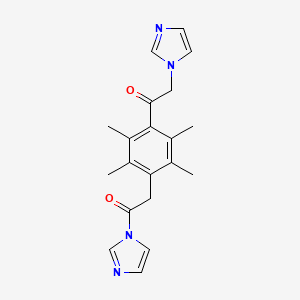

![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)
